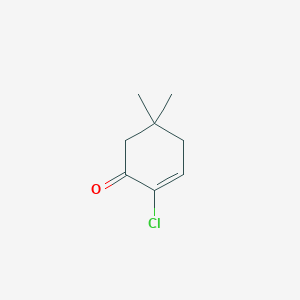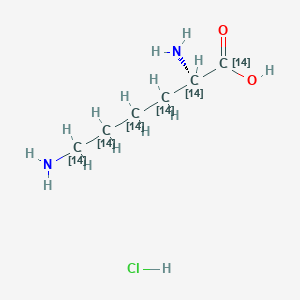
L-Lysine-UL-14C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Lysine-UL-14C is a radiolabeled form of the essential amino acid L-lysine, where the carbon atoms are uniformly labeled with the radioactive isotope carbon-14. This compound is widely used in biochemical and physiological research to trace metabolic pathways and study protein synthesis, degradation, and turnover.
準備方法
Synthetic Routes and Reaction Conditions
L-Lysine-UL-14C can be synthesized through microbial fermentation using genetically modified strains of bacteria such as Corynebacterium glutamicum. The bacteria are cultured in a medium containing a carbon-14 labeled substrate, such as glucose or acetate, which is incorporated into the lysine during biosynthesis .
Industrial Production Methods
The industrial production of this compound involves large-scale fermentation processes. The fermentation is carried out in bioreactors under controlled conditions of temperature, pH, and aeration to optimize the yield of L-lysine. After fermentation, the lysine is extracted and purified using techniques such as ion exchange chromatography and crystallization .
化学反応の分析
Types of Reactions
L-Lysine-UL-14C undergoes various chemical reactions, including:
Oxidation: L-lysine can be oxidized to form compounds such as pipecolic acid.
Reduction: Reduction reactions can convert L-lysine into other amino acids or derivatives.
Substitution: L-lysine can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.
Major Products
Oxidation: Pipecolic acid and other oxidized derivatives.
Reduction: Reduced forms of lysine and other amino acids.
Substitution: Substituted lysine derivatives with different functional groups.
科学的研究の応用
L-Lysine-UL-14C has numerous applications in scientific research:
Chemistry: Used to study the kinetics and mechanisms of chemical reactions involving lysine.
Biology: Employed in tracing metabolic pathways and understanding protein synthesis and degradation.
Medicine: Utilized in research on amino acid metabolism and the development of therapeutic agents.
Industry: Applied in the production of labeled compounds for research and diagnostic purposes.
作用機序
L-Lysine-UL-14C exerts its effects by being incorporated into proteins and other biomolecules during metabolic processes. The carbon-14 label allows researchers to track the movement and transformation of lysine within biological systems. The primary molecular targets include enzymes involved in lysine metabolism, such as lysine-ketoglutarate reductase and saccharopine dehydrogenase .
類似化合物との比較
Similar Compounds
L-Arginine-UL-14C: Another radiolabeled amino acid used in metabolic studies.
L-Leucine-UL-14C: Used to study protein synthesis and degradation.
L-Phenylalanine-UL-14C: Employed in research on amino acid metabolism.
Uniqueness
L-Lysine-UL-14C is unique due to its specific role in protein synthesis and its involvement in various metabolic pathways. Its uniform labeling with carbon-14 makes it particularly useful for detailed metabolic studies and tracing experiments .
特性
分子式 |
C6H15ClN2O2 |
|---|---|
分子量 |
194.60 g/mol |
IUPAC名 |
(2S)-2,6-diamino(1,2,3,4,5,6-14C6)hexanoic acid;hydrochloride |
InChI |
InChI=1S/C6H14N2O2.ClH/c7-4-2-1-3-5(8)6(9)10;/h5H,1-4,7-8H2,(H,9,10);1H/t5-;/m0./s1/i1+2,2+2,3+2,4+2,5+2,6+2; |
InChIキー |
BVHLGVCQOALMSV-FARCLCJZSA-N |
異性体SMILES |
[14CH2]([14CH2][14CH2]N)[14CH2][14C@@H]([14C](=O)O)N.Cl |
正規SMILES |
C(CCN)CC(C(=O)O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



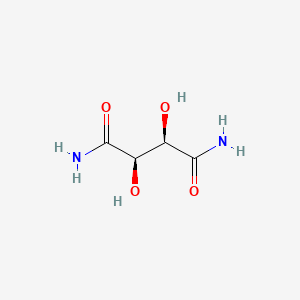
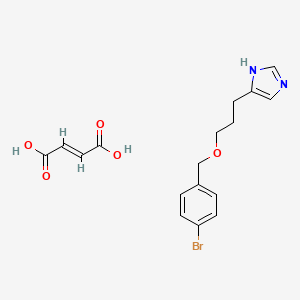

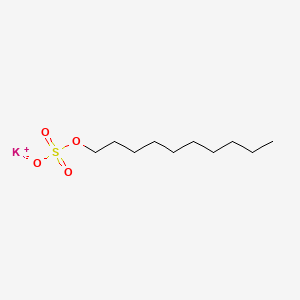
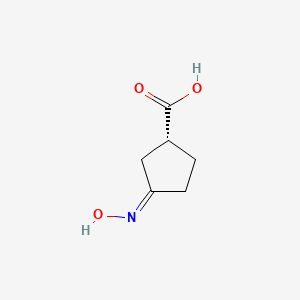

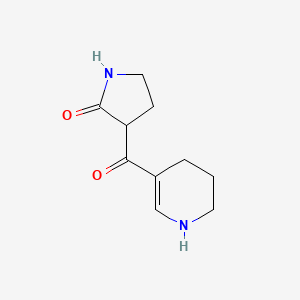
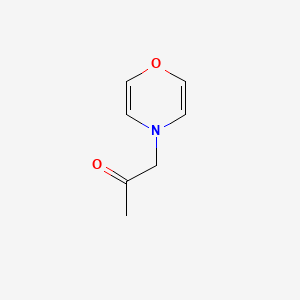
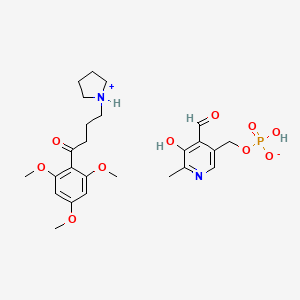

![2-Propenal, 3-[[2-(3,4-dihydroxyphenyl)ethyl]amino]-, (Z)-(9CI)](/img/structure/B13815988.png)

